5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) . This one-pot, three-component reaction provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Decarboxylative Arylation: This compound can undergo ligand-free palladium-catalyzed decarboxylative arylation with various aryl and heteroaryl bromides.
Common Reagents and Conditions
Potassium Persulfate (K₂S₂O₈): Used as an oxidizing agent in the synthesis.
Iodine (I₂): Acts as a catalyst in the cyclization reaction.
Palladium Catalysts: Used in decarboxylative arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylative arylation typically yields arylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential as an anti-tuberculosis agent and other therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in the context of anti-tuberculosis activity, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant anti-tuberculosis activity.
Imidazo[1,5-a]pyridine Derivatives: These compounds are used in various applications, including optoelectronic devices and pharmaceuticals.
Uniqueness
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s biological activity and stability. This makes it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C9H5F3N2O2 |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-4-5(8(15)16)14(6)7/h1-4H,(H,15,16) |
InChI Key |
BZRWDCWXKXBWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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